molecular formula C12H16INO B5817658 N-(1-ethylpropyl)-3-iodobenzamide

N-(1-ethylpropyl)-3-iodobenzamide

カタログ番号 B5817658
分子量: 317.17 g/mol
InChIキー: JLGJSEQEHILKDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethylpropyl)-3-iodobenzamide, commonly known as EIBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of neuroscience. EIBZ is a selective sigma-1 receptor agonist that has been shown to have promising results in various studies related to neuroprotection, neurodegenerative diseases, and psychiatric disorders.

作用機序

EIBZ acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is widely distributed in the central nervous system. Activation of the sigma-1 receptor has been shown to have various effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. EIBZ has been shown to enhance the activity of the sigma-1 receptor, which leads to neuroprotective effects and modulation of neurotransmitter release.
Biochemical and Physiological Effects
EIBZ has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). EIBZ has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, EIBZ has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

実験室実験の利点と制限

EIBZ has several advantages for lab experiments. It has been shown to have good bioavailability and can easily cross the blood-brain barrier. Additionally, EIBZ has a long half-life, which makes it suitable for chronic treatment studies. However, there are also some limitations to using EIBZ in lab experiments. It is a relatively new compound, and its long-term safety profile is not yet well-established. Additionally, the mechanism of action of EIBZ is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.

将来の方向性

There are several future directions for research on EIBZ. One area of research is the potential use of EIBZ in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, there is potential for EIBZ to be used in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the elucidation of the mechanism of action of EIBZ, which could lead to the development of more selective and potent sigma-1 receptor agonists. Finally, there is potential for the development of EIBZ analogs with improved pharmacological properties.

合成法

The synthesis of EIBZ involves several steps, including the preparation of the starting material, the formation of the amide bond, and the introduction of the iodine atom. The starting material, 3-bromoaniline, is reacted with ethyl propionate in the presence of a base to produce N-(3-bromoanilino)ethyl propanamide. This intermediate is then reacted with sodium iodide and copper (I) iodide to produce EIBZ.

科学的研究の応用

EIBZ has been extensively studied for its potential in the field of neuroscience. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. EIBZ has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, EIBZ has been shown to enhance cognitive function and memory in animal models.

特性

IUPAC Name

3-iodo-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJSEQEHILKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。